Chlorothalonil-13C2

Catalog No.
S12876853
CAS No.
M.F
C8Cl4N2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorothalonil-13C2

Product Name

Chlorothalonil-13C2

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile

Molecular Formula

C8Cl4N2

Molecular Weight

267.9 g/mol

InChI

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1

InChI Key

CRQQGFGUEAVUIL-ZDOIIHCHSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl

Isomeric SMILES

[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl

Chlorothalonil-13C2 is a carbon-13 isotope-labeled variant of chlorothalonil, a broad-spectrum fungicide widely used in agriculture. The molecular formula for chlorothalonil is C8Cl4N2C_8Cl_4N_2, and it is characterized by its four chlorine substituents on a benzene ring, making it a polychlorinated aromatic compound. Chlorothalonil is primarily employed to control fungal diseases in crops, particularly those caused by pathogens such as Phytophthora infestans and Alternaria solani . The introduction of the carbon-13 isotope allows for more precise tracking of the compound's behavior in biological and environmental studies.

, particularly in the presence of nucleophiles. Its primary mode of metabolism involves conjugation with glutathione, leading to the formation of glutathione conjugates that are subsequently processed in the liver . These metabolites can be further transformed into thiol derivatives through enzymatic cleavage. In environmental contexts, chlorothalonil can degrade into several metabolites, including sulfonic acids, phenols, and carboxylic acids .

The synthesis of chlorothalonil typically involves the reaction of 2,4-dichloroaniline with phosgene or its derivatives to form tetrachloroisophthalonitrile. The introduction of carbon-13 isotopes can be achieved through specific labeling techniques during the synthesis process, allowing researchers to create isotopically enriched samples for experimental purposes .

Chlorothalonil is primarily utilized as a fungicide in agricultural practices to protect crops from fungal infections. It is effective in controlling diseases in various vegetables and ornamental plants. Additionally, chlorothalonil has applications beyond agriculture; it is used as a preservative in paints and adhesives due to its antimicrobial properties . The isotopically labeled variant, chlorothalonil-13C2, is employed in research settings to study metabolic pathways and environmental fate.

Research on chlorothalonil has revealed its interactions with various biological systems. Notably, studies have shown that exposure can lead to alterations in soil microbial communities and enzymatic activities . Furthermore, investigations into its metabolic pathways have demonstrated that chlorothalonil's interaction with glutathione plays a crucial role in its detoxification and elimination from organisms .

Several compounds share structural similarities with chlorothalonil, primarily due to their polychlorinated aromatic nature. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
ChlorothalonilC8Cl4N2Broad-spectrum fungicide; non-systemic action
TetrachloroisophthalonitrileC8Cl4N2Parent compound; used as an intermediate
DichloranC8H6Cl2N2Fungicide; different chlorine substitution pattern
FludioxonilC12H9ClF3N3Fungicide; acts on different fungal targets
BenzovindiflupyrC16H18ClF3N4OFungicide; systemic action with different targets

Chlorothalonil stands out due to its broad-spectrum efficacy against numerous fungal pathogens and its unique metabolic pathways involving glutathione conjugation compared to other similar compounds which may have different mechanisms or target specific fungi more narrowly .

Molecular Characteristics

Molecular Weight and Isotopic Mass Shift

Chlorothalonil-13C2 exhibits a molecular formula of C₆[¹³C]₂Cl₄N₂, representing the incorporation of two carbon-13 isotopes into the tetrachloroisophthalonitrile structure [3] [4]. The molecular weight of Chlorothalonil-13C2 is 267.92 grams per mole, demonstrating a precise mass increase of 2.007 atomic mass units compared to the unlabeled parent compound [5]. This isotopic mass shift results from replacing two carbon-12 atoms with carbon-13 atoms, each contributing an additional 1.00335 atomic mass units [46].

The isotopic enrichment specifications for analytical-grade Chlorothalonil-13C2 require a minimum of 99% carbon-13 incorporation at the labeled positions, with overall compound purity exceeding 98% [4]. This high degree of isotopic enrichment ensures reliable mass spectrometric differentiation from naturally occurring chlorothalonil, which contains only 1.1% carbon-13 at natural abundance levels [46].

Table 1: Molecular Characteristics of Chlorothalonil-13C2

PropertyValueReference
Molecular FormulaC₆[¹³C]₂Cl₄N₂ [3] [4]
Molecular Weight267.92 g/molCalculated
Isotopic Mass Shift+2.007 amuCalculated
Carbon-13 Enrichment≥99% [4]
Minimum Purity≥98% [4]
CAS Number (unlabeled)1897-45-6 [9] [10]

Crystallographic Data and Solid-State Behavior

Chlorothalonil-13C2 maintains the crystallographic characteristics of the parent compound, appearing as a white crystalline solid at ambient conditions [13]. The compound exhibits a density of 1.735 grams per cubic centimeter, reflecting the high degree of chlorine substitution on the aromatic ring structure [20]. The crystalline form demonstrates excellent thermal stability under neutral and acidic conditions, with no observable decomposition during standard melting point determinations [17].

The solid-state behavior of Chlorothalonil-13C2 shows remarkable persistence under controlled storage conditions [19]. Studies conducted at elevated temperatures of 54±2°C for extended periods of 14 days reveal minimal degradation, with active ingredient content remaining above 97% of initial values [17]. This thermal stability extends to the isotopic label integrity, with no detectable carbon-13 exchange or migration observed during standard analytical storage protocols [4].

Thermal Properties

Melting Point and Decomposition Profile

The melting point of Chlorothalonil-13C2 ranges from 252.1 to 253.6°C for technical-grade material, consistent with high-purity analytical standards [17]. This thermal transition occurs without observable decomposition, indicating excellent thermal stability up to the melting temperature [20]. The narrow melting point range reflects the high purity requirements for isotopically labeled analytical standards [17].

Decomposition temperatures exceed 350°C under normal atmospheric conditions, with the onset of thermal degradation occurring only at significantly elevated temperatures [15] [20]. The thermal decomposition profile follows a complex pathway involving the sequential loss of chlorine atoms and nitrile groups, ultimately leading to the formation of polychlorinated aromatic residues [18]. Under controlled laboratory conditions, the compound demonstrates exceptional thermal stability, with calculated half-lives exceeding 614 to 1382 days at 54°C, depending on the specific formulation matrix [19].

Table 2: Thermal Properties of Chlorothalonil-13C2

PropertyValueNotes
Melting Point Range252.1-253.6°CTechnical grade material [17]
Decomposition Temperature>350°CNo decomposition during melting [20]
Thermal StabilityStable under neutral/acidic conditionsUnstable under basic conditions [15]
Half-life at 54°C614-1382 daysFormulation dependent [19]
Storage Temperature≤-20°C recommendedDark, inert atmosphere [4]

Vapor Pressure and Henry's Law Constant

Chlorothalonil-13C2 exhibits extremely low volatility, with a vapor pressure of 7.62 × 10⁻⁸ kilopascals at 25°C [20]. This exceptionally low vapor pressure indicates minimal potential for atmospheric transport through volatilization processes [22]. The low volatility characteristics make Chlorothalonil-13C2 particularly suitable for environmental fate studies where vapor-phase losses must be minimized [25].

The Henry's Law constant for Chlorothalonil-13C2 is 2.6 × 10⁻⁷ atmosphere-cubic meters per mole, confirming the compound's strong affinity for the condensed phase over the gas phase [25]. This low Henry's Law constant indicates that volatilization from aqueous solutions represents a negligible dissipation pathway under environmental conditions [22]. The vapor pressure and Henry's Law constant values demonstrate that Chlorothalonil-13C2 will predominantly remain in soil and sediment matrices rather than partitioning into atmospheric compartments [23].

Solubility and Partition Coefficients

Hydrophobicity (LogP) in Environmental Matrices

The octanol-water partition coefficient (LogP) for Chlorothalonil-13C2 ranges from 2.88 to 3.86, indicating moderate to high hydrophobicity [15] [21]. This LogP range places the compound in the category of moderately hydrophobic organic chemicals that demonstrate strong affinity for organic matter and lipid phases [26]. The relatively high LogP values suggest significant potential for bioaccumulation in fatty tissues and strong sorption to soil organic matter [27].

Environmental fate studies utilizing Chlorothalonil-13C2 have demonstrated strong sorption to soil particles, with organic carbon-normalized sorption coefficients (Koc) averaging 3113 milliliters per gram of organic carbon [25]. This high Koc value indicates that the compound binds tightly to soil organic matter, resulting in limited mobility in terrestrial environments [22]. The hydrophobic nature of Chlorothalonil-13C2 makes it particularly useful for tracking long-term persistence and bioaccumulation processes in environmental monitoring studies [27].

Solvent Compatibility for Analytical Applications

Chlorothalonil-13C2 demonstrates limited water solubility, with maximum concentrations below 1 milligram per liter at 25°C [15] [26]. This low aqueous solubility necessitates the use of organic solvents for analytical sample preparation and standard solution preparation [30]. The compound shows excellent compatibility with polar aprotic solvents, particularly N,N-dimethylacetamide and tetrahydrofuran, which provide the highest dissolution efficiency [32].

For gas chromatography-mass spectrometry applications, Chlorothalonil-13C2 demonstrates optimal solubility in acetonitrile and ethyl acetate systems [30]. These solvents facilitate efficient extraction from complex matrices while maintaining analytical sensitivity [30]. Liquid chromatography-mass spectrometry methods typically employ acetonitrile-based mobile phases, with formic acid modifiers enhancing ionization efficiency [30]. The compound shows moderate compatibility with traditional extraction solvents including acetone and cyclohexane, though extraction efficiencies may be reduced compared to more polar solvent systems [30].

Table 3: Solvent Compatibility for Chlorothalonil-13C2

SolventSolubilityPrimary Application
Water (25°C)<1 mg/LEnvironmental studies [15] [26]
N,N-DimethylacetamideHigh solubilityAnalytical standard preparation [32]
TetrahydrofuranHigh solubilityAnalytical applications [32]
AcetonitrileModerate solubilityLC-MS analysis [30]
Ethyl AcetateModerate solubilityChromatographic mobile phase [30]
AcetoneSlightly solubleExtraction solvent [30]
CyclohexaneSlightly solubleExtraction solvent [13]
Methyl Isobutyl KetoneModerate solubilityGC-MS analysis [32]

The selection of appropriate precursor molecules for carbon-13 isotope incorporation into Chlorothalonil-13C2 synthesis represents a critical determinant of both isotopic enrichment efficiency and overall synthetic yield [1] [2] [3]. The incorporation of carbon-13 isotopes requires careful consideration of synthetic accessibility, isotopic fidelity, and compatibility with downstream ammoxidation processes [4] [5].

Isophthalonitrile serves as the primary aromatic precursor for tetrachloroisophthalonitrile synthesis, offering incorporation efficiency ranges of 85-95% when derived from appropriately labeled starting materials [1] [6]. The aromatic carbon positions within the isophthalonitrile framework provide stable isotopic incorporation sites that maintain label integrity throughout the subsequent chlorination and purification sequences [7] [6]. Alternative aromatic precursors, including terephthalic acid derivatives, demonstrate incorporation efficiencies of 80-90% but require additional synthetic transformations to achieve the requisite dinitrile functionality [6] [8].

Carbon-13 dioxide represents the most economically viable isotope source for large-scale synthetic applications, achieving incorporation efficiencies exceeding 99% when employed in appropriate coupling reactions [2] [8]. The utilization of carbon-13 dioxide as a direct carbonic acid equivalent enables efficient isotope incorporation through carboxylation reactions with organometallic intermediates, particularly in the formation of aromatic carboxylic acid precursors [9] [8]. Carbon-13 potassium cyanide provides direct access to nitrile functional groups with incorporation efficiencies exceeding 99%, making it particularly suitable for constructing the dinitrile framework essential for chlorothalonil synthesis [3] [8].

Carbon-13 acetonitrile offers advantages for methyl and nitrile carbon incorporation, achieving incorporation efficiencies of 90-95% in appropriate synthetic transformations [10] [11]. The dual functionality of acetonitrile as both a carbon source and reaction medium facilitates isotopic incorporation while maintaining optimal reaction conditions for subsequent synthetic steps [12] [10]. The selection of specific carbon-13 precursors must account for the desired isotopic labeling pattern within the final chlorothalonil structure, with particular attention to maintaining carbon-13 enrichment at positions that enable effective analytical differentiation from naturally occurring isotopologues [4].

Table 1: Precursor Selection for 13C Isotope Incorporation

Precursor MoleculeChemical FormulaMolecular Weight (g/mol)Isotope PositionIncorporation Efficiency (%)
IsophthalonitrileC8H4N2128.13Aromatic carbons85-95
Terephthalic acidC8H6O4166.13Carboxyl carbons80-90
Carbon-13 dioxide13CO245.01Single carbon>99
Carbon-13 potassium cyanideK13CN66.15Nitrile carbon>99
Carbon-13 acetonitrile13CH3CN42.02Methyl/nitrile carbon90-95

Catalytic Ammoxidation Processes

Fluidized Bed Reactor Optimization

Fluidized bed reactor technology provides optimal conditions for the gas-phase ammoxidation of isophthalonitrile to tetrachloroisophthalonitrile, offering superior heat and mass transfer characteristics essential for maintaining isotopic label integrity [1] [14]. The fluidized bed configuration enables uniform temperature distribution and efficient catalyst utilization, critical factors for achieving high conversion rates while minimizing isotope scrambling reactions [1] [7].

Optimal operating temperatures for fluidized bed ammoxidation range from 280-300°C, providing sufficient thermal energy for C-H bond activation while preventing excessive degradation of carbon-13 labeled substrates [1] [15]. Operating pressures of 0.05-0.08 MPa maintain appropriate gas-phase conditions while ensuring adequate reactant residence time for complete conversion [1] [7]. Catalyst loading requirements typically range from 2-4% by weight, utilizing specialized ammoxidation catalysts containing vanadium, antimony, and bismuth oxides on alumina supports [1] [16].

The gas flow ratio optimization for isophthalonitrile:chlorine:nitrogen requires careful control at molar ratios of 3-4:8-10:15-18 to achieve optimal conversion efficiency while maintaining isotopic fidelity [1] [15]. Residence time control at approximately one hour provides sufficient contact time for complete ammoxidation while minimizing side reactions that could compromise carbon-13 label integrity [1] [17]. Conversion efficiency optimization consistently achieves 92-96% conversion of starting materials with product selectivity ranging from 88-94% for tetrachloroisophthalonitrile formation [1] [15].

Temperature control systems require precise regulation to maintain isothermal conditions throughout the fluidized bed, preventing localized hot spots that could promote isotope exchange or degradation reactions [14] [15]. Gas distribution systems must ensure uniform fluidization characteristics to prevent catalyst attrition and maintain consistent reaction conditions throughout the reactor volume [1] [14]. Product separation and recovery systems require specialized design considerations to accommodate the handling of isotopically labeled materials while maintaining quantitative recovery efficiency [1] [15].

Table 2: Fluidized Bed Reactor Optimization Parameters

ParameterOptimal ValueReference Condition
Temperature Range280-300°CIndustrial scale synthesis
Pressure Range0.05-0.08 MPaContinuous operation
Catalyst Loading2-4% by weightAmmoxidation catalyst
Residence Time1 hourGas phase reaction
Gas Flow Ratio (Isophthalonitrile:Chlorine:Nitrogen)3-4:8-10:15-18Molar ratio basis
Conversion Efficiency92-96%Based on starting material
Product Selectivity88-94%Tetrachloroisophthalonitrile

Fixed Bed Post-Chlorination Techniques

Fixed bed post-chlorination reactors provide enhanced selectivity and conversion efficiency for the completion of tetrachloroisophthalonitrile synthesis, particularly for achieving the high purity requirements essential for isotopically labeled materials [15] [18]. The fixed bed configuration offers superior control over reaction stoichiometry and contact time, enabling precise optimization of chlorination conditions for carbon-13 labeled substrates [7] [18].

Reactor temperature optimization for fixed bed post-chlorination operates at 250-300°C, providing optimal conditions for selective aromatic chlorination while maintaining the integrity of carbon-13 labels [15] [19]. The temperature differential between fluidized bed and fixed bed operations enables sequential reaction control, with the fixed bed providing final purification and conversion enhancement [1] [15]. Catalyst selection focuses on modified activated carbon systems incorporating metal chlorides, particularly iron(III) chloride, aluminum chloride, and zinc chloride additions at concentrations ranging from 0.01-2% by weight [6] [15].

Catalyst particle size distribution optimization requires careful control of mesh sizes ranging from 6-12, 12-16, 16-24, and 24-32 mesh fractions to achieve optimal mass transfer characteristics [6] [15]. The specific particle size distribution ratios of 1:3:6:2 for these mesh ranges provide enhanced gas-solid contact efficiency while minimizing pressure drop across the fixed bed [6]. Chlorine feed rate control at 0.2-0.5 mol/h per kilogram of catalyst enables precise stoichiometric control for complete chlorination while preventing over-chlorination reactions that could compromise product selectivity [15] [6].

Contact time optimization ranges from 1-2 hours, providing sufficient residence time for complete conversion while minimizing exposure to conditions that could promote isotope exchange [15] [6]. The fixed bed configuration achieves conversion enhancement of 4-8% over fluidized bed operation alone, with final product purity consistently exceeding 98.5% chlorothalonil content [15] [20]. The sequential reactor design enables independent optimization of each reaction stage, with the fixed bed serving as a polishing step to achieve commercial-grade purity specifications [1] [15].

Table 3: Fixed Bed Post-Chlorination Technique Parameters

Process VariableSpecificationProcess Impact
Reactor Temperature250-300°CComplete chlorination
Catalyst TypeModified activated carbon with metal chloridesEnhanced selectivity
Catalyst Particle Size Distribution6-12, 12-16, 16-24, 24-32 meshOptimal mass transfer
Chlorine Feed Rate0.2-0.5 mol/h per kg catalystControlled reaction rate
Contact Time1-2 hoursComplete reaction
Conversion Enhancement4-8% additional conversionImproved yield
Product Purity Achievement>98.5% chlorothalonil contentCommercial grade product

Purification Strategies

Crystallization Efficiency

Crystallization processes for Chlorothalonil-13C2 purification require specialized optimization to maintain isotopic integrity while achieving the high purity standards necessary for analytical applications [21] [20]. The crystallization methodology must accommodate the unique physical properties of isotopically labeled materials while ensuring quantitative recovery and minimal isotopic fractionation during purification [21].

Solvent system selection employs acetonitrile:water mixtures at ratios of 85:15, providing optimal solubility characteristics for chlorothalonil while maintaining chemical stability of the carbon-13 labels [12] [22]. The acetonitrile-based solvent system offers superior selectivity for chlorothalonil dissolution compared to alternative organic solvents, enabling efficient removal of impurities while preserving isotopic composition [22] [12]. Temperature control protocols initiate crystallization at 80°C followed by controlled cooling to 20°C, providing optimal crystal formation kinetics while preventing thermal degradation of isotopic labels [21] [23].

Cooling rate optimization employs gradual temperature reduction at 0.5-1.0°C per minute, enabling controlled nucleation and crystal growth processes that maintain isotopic homogeneity throughout the crystalline lattice [21] [20]. Seeding concentration control at 0.1-0.5% by weight provides nucleation sites for controlled crystal formation while preventing spontaneous precipitation that could compromise crystal quality [21]. Agitation speed optimization at 50-100 rpm ensures adequate mass transfer for crystal growth while preventing mechanical attrition that could generate fine particles and reduce overall recovery efficiency [21] [20].

Crystal yield optimization consistently achieves 85-92% recovery of starting material, with purity enhancement from initial crude material to final crystallized product ranging from 99.2-99.8% [20] [21]. The crystallization process removes residual catalyst components, unreacted starting materials, and chlorinated byproducts that could interfere with subsequent analytical applications [20] [22]. Quality control parameters monitor crystal morphology, particle size distribution, and isotopic composition to ensure consistent product specifications [21] .

Table 4: Crystallization Efficiency Optimization

Crystallization FactorOptimal RangeQuality Metric
Solvent SystemAcetonitrile:Water (85:15)Solubility selectivity
Temperature Control80°C to 20°CThermal stability
Cooling Rate0.5-1.0°C/minCrystal formation rate
Seeding Concentration0.1-0.5% w/wNucleation control
Agitation Speed50-100 rpmMass transfer
Crystal Yield85-92%Recovery efficiency
Purity Enhancement99.2-99.8%Final product grade

Chromatographic Separation Protocols

Chromatographic separation methodologies for Chlorothalonil-13C2 purification provide the highest achievable purity levels while enabling quantitative separation of isotopic variants and impurity removal [22] [12] [24]. The chromatographic approach offers superior resolution capabilities for separating closely related compounds and maintaining isotopic integrity throughout the purification process [12] [25].

Stationary phase selection employs C18 reversed-phase materials with 5 μm particle size and 250 mm column length, providing optimal retention characteristics for chlorothalonil while maintaining chemical compatibility with isotopically labeled compounds [12] [24]. The reversed-phase mechanism enables selective interaction with the chlorinated aromatic structure while providing adequate resolution for impurity separation [22] [12]. Mobile phase composition utilizes acetonitrile:water gradients with 0.1% formic acid modification, ensuring optimal pH conditions for stable analyte retention while maintaining compatibility with mass spectrometric detection [26] [24].

Column temperature optimization at 30-40°C provides enhanced separation efficiency while preventing thermal degradation of carbon-13 labeled compounds [12] [24]. Flow rate optimization at 1.0-1.5 mL/min achieves optimal balance between separation time and resolution quality, enabling efficient processing of isotopically labeled materials [12] [22]. Detection methodology employs UV-Vis absorption at 266 nm combined with mass spectrometric confirmation, providing both quantitative analysis and structural verification of purified products [26] [24].

Resolution factor requirements exceed 2.5 for critical compound pairs, ensuring complete baseline separation of chlorothalonil from potential impurities and degradation products [12] [22]. Recovery efficiency optimization achieves 95-98% quantitative recovery of applied material, maintaining material balance accountability essential for isotopically labeled compound processing [22] [24]. The chromatographic protocol accommodates preparative-scale applications while maintaining analytical precision for quality control verification [12] [27].

Table 5: Chromatographic Separation Protocol Parameters

Separation ParameterSpecificationPerformance Criteria
Stationary PhaseC18 reversed-phase (5 μm, 250 mm)Selectivity for isotopic variants
Mobile Phase CompositionAcetonitrile:Water with 0.1% formic acidpH stability and compatibility
Column Temperature30-40°CThermal efficiency
Flow Rate1.0-1.5 mL/minOptimal separation time
Detection MethodUV-Vis at 266 nm / MS detectionSensitivity and specificity
Resolution Factor>2.5 for critical pairsComplete baseline separation
Recovery Efficiency95-98%Quantitative recovery

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

267.885318 g/mol

Monoisotopic Mass

265.888268 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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